molecular formula C24H25F2NO3 B579989 Ezetimibe Diol Impurity CAS No. 1374250-08-4

Ezetimibe Diol Impurity

Cat. No.: B579989
CAS No.: 1374250-08-4
M. Wt: 413.465
InChI Key: MGEXACDCGCPXOT-GKVQRAMASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezetimibe Diol Impurity is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The (3S, 4S) enantiomer is the active form of Ezetimibe, while the (3R, 4R) enantiomer is inactive . .


Synthesis Analysis

The synthesis of Ezetimibe is a multi-step process and hence there is a need to eliminate toxic and unstable intermediates from these synthetic steps . The process and degradation impurities likely to be present in Ezetimibe are described in the referenced paper .


Molecular Structure Analysis

The structure of the alkaline degradant was confirmed by LC-MS, 1H and 13C NMR and IR spectroscopy . On the basis of spectral data, the structure of the degradant was confirmed as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid .


Chemical Reactions Analysis

The alkaline degradant was detected by high performance liquid chromatography (HPLC) at relative retention time (RRT) of 1.48 with respect to Ezetimibe . This degradant was isolated by preparative HPLC .


Physical And Chemical Properties Analysis

Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also a need for Ezetimibe .

Scientific Research Applications

Identification and Characterization in Synthesis

Ezetimibe, primarily an antihyperlipidemic agent, undergoes synthesis to ensure high purity for commercial drug substance use. During this synthesis, specific impurities, such as desfluoro ezetimibe, have been detected. Detailed identification, synthesis, and characterization of such impurities are crucial. These impurities are then used as reference standards in the validation of High-Performance Liquid Chromatography (HPLC) methods and routine analyses to maintain quality control. The formation mechanisms of these impurities are also thoroughly studied and discussed (Atici & Karlığa, 2015).

Impurity Profiling and Structural Elucidation

The structural elucidation of process-related impurities in ezetimibe is another significant area of research. Through advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC/MS/MS) and Nuclear Magnetic Resonance (NMR), scientists have been able to propose and confirm the structures of these impurities. Structural elucidation helps in understanding the chemistry of impurities and aids in the development of analytical methods for their detection and quantification. The formation of these impurities during the synthesis process is also rationalized, providing insights into the chemical stability and reactivity of ezetimibe (Raman et al., 2010).

Analytical Method Development and Validation

A significant part of research on ezetimibe diol impurity involves the development and validation of analytical methods, predominantly HPLC. These methods are designed to detect, identify, and quantify impurities in ezetimibe drug substances. The methods undergo rigorous validation processes to establish their sensitivity, precision, and accuracy. The ability to detect impurities at very low levels ensures the purity of the drug substance, which is critical for its safe and effective use (Devi et al., 2020).

Impurity Control and Process Improvement

Research also focuses on controlling the formation of impurities during the manufacturing process of ezetimibe. Identifying critical process parameters and establishing a control strategy is vital to maintaining the quality of the final product. Process improvements aim to minimize the formation of impurities and ensure that their levels are within the acceptable limits set by regulatory authorities. Such research is essential for the development of robust and reliable manufacturing processes (Mannam et al., 2019).

Mechanism of Action

Ezetimibe is a selective inhibitor of the cholesterol transport protein Nieman Pick C1 like 1 protein . While they differ in their mechanism, most reports suggest that both statins and ezetimibe share some end results, such as potentially increasing hepatic LDL receptor activity resulting in enhanced clearance of LDL particles .

Safety and Hazards

The identification of impurities and/or degradants in pharmaceuticals is critically important for reasons of both product efficacy and patient safety . The impurities and /or degradants may evoke any form of adverse response, either pharmacologic or toxicologic in patients undergoing medication .

Future Directions

A receptive and easily comprehended technique was evolved for simultaneous assessment of Bempedoic acid and Ezetimibe and its impurities characterized by UPLC–MS/MS . This technique involves chromatographic separation with a C18 column of water symmetry (150 mm × 4.6 mm, 3.5 µm) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Ezetimibe Diol Impurity involves the conversion of Ezetimibe to its diol impurity through a series of chemical reactions.", "Starting Materials": [ "Ezetimibe" ], "Reaction": [ "Step 1: Oxidation of Ezetimibe with mCPBA in dichloromethane to form Ezetimibe epoxide", "Step 2: Reduction of Ezetimibe epoxide with sodium borohydride in ethanol to form Ezetimibe diol", "Step 3: Isolation and purification of Ezetimibe diol impurity from the reaction mixture" ] }

CAS No.

1374250-08-4

Molecular Formula

C24H25F2NO3

Molecular Weight

413.465

IUPAC Name

(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol

InChI

InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1

InChI Key

MGEXACDCGCPXOT-GKVQRAMASA-N

SMILES

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O

Synonyms

(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.